molecular formula C9 H18 N2 O2 B1180863 Calicheamicin CAS No. 113440-58-7

Calicheamicin

Cat. No. B1180863
CAS RN: 113440-58-7
InChI Key:
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Description

Calicheamicin is a potent antitumor antibiotic derived from the bacterium Micromonospora echinospora. It belongs to the enediyne class of antibiotics, which are known for their complex structures and powerful biological activities. This compound was first isolated in the mid-1980s from soil samples in Texas. It is highly toxic to cells and has been utilized in targeted cancer therapies, particularly in the form of antibody-drug conjugates (ADCs) for treating certain types of leukemia .

Scientific Research Applications

Calicheamicin has a wide range of scientific research applications, including:

Mechanism of Action

Calicheamicin exerts its effects by binding to the minor groove of DNA and undergoing a reaction analogous to the Bergman cyclization to generate a diradical species. This diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission and ultimately cell death. The molecular targets include DNA itself, and the pathways involved are those related to DNA damage and repair .

Safety and Hazards

Calicheamicin is extremely toxic to all cells . It is harmful if swallowed and suspected of causing genetic defects and damaging fertility or the unborn child . It also causes damage to organs through prolonged or repeated exposure .

Future Directions

The development of ABBV-011, a novel SEZ6-targeted, calicheamicin-based ADC for the treatment of small cell lung cancer (SCLC), has been described . This this compound conjugate lacks the acid-labile hydrazine linker that leads to systemic release of a toxic catabolite . These preclinical data suggest that ABBV-011 may provide a novel treatment for patients with SCLC .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calicheamicin is highly complex due to its intricate molecular structure. The total synthesis involves multiple steps, including the stereoselective glycosidation to join the aglycon and oligosaccharide fragments. This process uses Schmidt’s trichloroacetimidate methodology .

Industrial Production Methods

Industrial production of this compound primarily relies on fermentation processes using Micromonospora echinospora. the yield from fermentation is relatively low, which makes the production expensive. Recent advancements have focused on improving the yield through the use of mutant strains and optimized fermentation conditions .

Chemical Reactions Analysis

Types of Reactions

Calicheamicin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions often require precise control of temperature, pH, and reaction time to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include various this compound derivatives that are used in antibody-drug conjugates. These derivatives retain the potent DNA-damaging properties of this compound while being more stable and suitable for therapeutic use .

Comparison with Similar Compounds

Calicheamicin is unique among enediyne antibiotics due to its potent DNA-damaging properties and its use in targeted cancer therapies. Similar compounds include:

This compound stands out due to its successful application in antibody-drug conjugates, making it a valuable tool in modern cancer therapy.

properties

IUPAC Name

S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66)/b14-13-,29-18-/t26-,27+,28-,30+,31+,33+,34+,35+,36+,40-,42+,43+,44-,47-,48-,50-,52+,53+,55+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCHCVDVKSCDHU-GPCZLZLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C/CSSSC)NC(=O)OC)O)C)NO[C@H]5C[C@@H]([C@@H]([C@H](O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC)O)I)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H74IN3O21S4
Record name calicheamicin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Calicheamicin
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108212-75-5
Record name S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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